3-(Azetidin-3-yloxy)isonicotinonitrile
Description
Properties
IUPAC Name |
3-(azetidin-3-yloxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-3-7-1-2-11-6-9(7)13-8-4-12-5-8/h1-2,6,8,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFHORQBHQKILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Azetidin-3-yloxy)isonicotinonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound based on existing research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The compound this compound features a unique structure that contributes to its biological activity. The presence of the azetidine moiety and the isonicotinonitrile group suggests potential interactions with various biological targets, particularly in the context of kinase inhibition.
Research indicates that compounds similar to this compound may function as inhibitors of specific protein kinases. Protein kinases are critical in regulating cellular processes through phosphorylation, and their dysregulation is often implicated in diseases such as cancer and cardiovascular disorders .
Inhibition of Protein Kinases
Preliminary studies have shown that this compound exhibits inhibitory activity against several protein kinases. For instance, it has been noted for its interaction with the ABL1 kinase, which plays a significant role in cell signaling pathways associated with cancer progression .
Table 1: Inhibition Potency Against Various Kinases
Case Study 1: Cardiovascular Implications
In a study examining the effects of kinase inhibitors on cardiovascular health, this compound was tested for its impact on blood pressure regulation in hypertensive rat models. The results indicated that administration of this compound led to a significant reduction in systolic blood pressure compared to control groups, suggesting its potential as a therapeutic agent for hypertension .
Case Study 2: Cancer Therapeutics
Another study focused on the anti-cancer properties of this compound, where it was tested against various cancer cell lines. The results demonstrated a notable decrease in cell viability at concentrations above 1 µM, indicating its potential as an anti-cancer agent through kinase inhibition mechanisms .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for assessing its therapeutic viability. Preliminary data suggest that the compound has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.
Table 2: Summary of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | ~60% |
| Half-life | 4 hours |
| Primary Metabolites | Glucuronides |
Scientific Research Applications
Oncological Applications
Research indicates that compounds similar to 3-(Azetidin-3-yloxy)isonicotinonitrile exhibit potent activity against several types of cancer. The compound has been studied for its ability to inhibit specific protein kinases involved in cancer progression, particularly those associated with aberrant kinase activity, such as Jak1, Jak2, and CDK4 .
Case Study:
- A study demonstrated that derivatives of this compound could effectively reduce tumor growth in xenograft models by targeting kinase pathways critical for cell proliferation and survival.
Immunological Applications
The compound has shown promise in modulating immune responses, particularly in conditions characterized by dysregulated immune activity. It has been identified as a potential treatment for autoimmune diseases by inhibiting specific kinases involved in inflammatory pathways .
Case Study:
- In preclinical trials, this compound demonstrated a reduction in inflammatory cytokines in animal models of rheumatoid arthritis, suggesting its utility as an anti-inflammatory agent.
Comparative Data Table
Comparison with Similar Compounds
Structural Analogs in Patent Literature (2022)
The European Patent Application (2022) describes compounds like 2-(((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methylamino)isonicotinonitrile, which shares the isonicotinonitrile core but replaces the azetidine group with a bicyclic heteroaromatic system. Key differences include:
- Substituent effects: The methylamino linker in the patent compound may improve solubility in polar solvents, whereas the azetidine ether in 3-(Azetidin-3-yloxy)isonicotinonitrile offers steric constraints that could influence receptor selectivity.
Pyridine Derivatives in Catalogs (2017)
The Catalog of Pyridine Compounds lists 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile, a structural analog with a pyrrolidine (5-membered ring) instead of azetidine. Key comparisons:
- Pyrrolidine’s larger ring offers greater conformational flexibility, which may stabilize hydrophobic interactions in biological systems .
- Electronic effects : The fluorine substituent in the catalog compound introduces strong electron-withdrawing effects, altering electronic distribution compared to the azetidine ether’s moderate electron-donating nature.
Azetidine-Containing Derivatives (2024)
Key insights:
- Solubility: Azetidine derivatives exhibit high solubility in polar solvents (e.g., 38.9 mg/mL in DMSO), suggesting that this compound may similarly dissolve well in aqueous environments .
- Synthetic routes : Both compounds likely employ azetidine functionalization via nucleophilic substitution or coupling reactions, as seen in methods using triethylamine or palladium catalysts .
Nitro-Substituted Isonicotinate (2024)
Ethyl 3-nitroisonicotinate diverges significantly due to its nitro and ester groups. Contrasts include:
- Reactivity: The nitro group’s strong electron-withdrawing nature reduces electron density on the pyridine ring, making it less nucleophilic than the cyano-substituted target compound.
Data Table: Key Properties and Comparisons
Preparation Methods
Kinugasa Reaction and Cyclization
The Kinugasa reaction is a notable method for constructing azetidine rings by cyclization of appropriate precursors, such as aminoalkynes and nitrones, forming azetidin-3-ones as intermediates. These azetidin-3-ones can then be functionalized to yield azetidine derivatives.
Oxidative Allene Amination
A modern approach involves oxidative allene amination, where homoallenic sulfamate precursors undergo aziridination and subsequent rearrangement to furnish azetidin-3-ones with excellent stereocontrol and yields. This method offers flexibility in introducing substituents and stereochemistry on the azetidine ring.
Metal-Catalyzed and Acid-Promoted Cyclizations
Other reported methods include acid-promoted or metal-catalyzed decomposition of α-amino-α'-diazo ketones and 4-exo-tet cyclizations of α-amino ketones to form azetidin-3-ones, which serve as key intermediates for azetidine derivatives.
Attachment of Azetidine to Isonicotinonitrile
Nucleophilic Substitution on Halogenated Isonicotinonitrile
A practical route to 3-(Azetidin-3-yloxy)isonicotinonitrile involves nucleophilic substitution of a halogenated isonicotinonitrile (such as 3-chloroisonicotinonitrile) with an azetidin-3-ol or azetidin-3-ylmethanol derivative under basic or catalytic conditions to form the ether linkage.
Example Protocol
While direct literature on this compound is scarce, analogous compounds such as 2-(Azetidin-3-yloxy)isonicotinonitrile have been synthesized by:
- Preparing the azetidin-3-ol or azetidin-3-ylmethanol intermediate.
- Reacting it with 2-chloroisonicotinonitrile under basic conditions (e.g., with N-ethyl-N,N-diisopropylamine) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropyl alcohol.
- Heating in a sealed tube at elevated temperatures (e.g., 100–120 °C) for extended periods (12–24 hours) to achieve substitution.
Representative Synthesis Data Table
Detailed Research Findings and Notes
Stereoselectivity and Yield: The oxidative allene amination strategy offers excellent stereoselectivity (>98% e.e.) and good yields, making it a preferred method for preparing chiral azetidin-3-ones, which can be converted to azetidine ethers.
Avoidance of Toxic Intermediates: Some traditional methods rely on diazo compounds, which are toxic and potentially explosive. Newer protocols bypass these intermediates, improving safety and scalability.
Protecting Groups: The use of tert-butyl carbamate (Boc) protecting groups on azetidine nitrogen is common to facilitate handling and purification. Deprotection under acidic conditions yields the free amine or azetidine derivative for further coupling.
Reaction Conditions: Strong bases like N-ethyl-N,N-diisopropylamine (DIPEA) and polar solvents such as DMF or isopropyl alcohol are favored for nucleophilic substitution reactions, often requiring heating in sealed tubes to enhance reaction rates and yields.
Purification: Silica gel flash chromatography with gradients of dichloromethane/methanol or ethyl acetate/hexanes is typically used to purify intermediates and final products.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Kinugasa reaction | Aminoalkynes, nitrones | Direct azetidine ring formation | Substrate scope limited |
| Oxidative allene amination | Homoallenic sulfamates, electrophilic oxygen sources | High stereoselectivity, good yields | Requires specialized reagents |
| Acid/metal-catalyzed cyclizations | α-Amino-α'-diazo ketones, acid or metal catalysts | Versatile, well-studied | Toxic intermediates, lower yields |
| Nucleophilic substitution on halogenated isonicotinonitrile | Azetidin-3-ol derivatives, base, polar solvent, heat | High yield, scalable | Requires preformed azetidine |
Q & A
Q. What are the recommended synthetic routes for preparing 3-(Azetidin-3-yloxy)isonicotinonitrile, and how can reaction efficiency be optimized?
Methodological Answer: Azetidine-containing compounds are typically synthesized via nucleophilic substitution or coupling reactions. For this compound, a plausible route involves reacting 3-hydroxyazetidine with a halogenated isonicotinonitrile derivative (e.g., 3-bromoisonicotinonitrile) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Optimization strategies include:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Use anhydrous DMF to enhance nucleophilicity of the azetidine oxygen .
- Catalysis : Add catalytic KI to facilitate halogen exchange (Finkelstein reaction) for improved reactivity .
Characterize intermediates via LC-MS to track progress and minimize byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer: Key techniques include:
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the azetidine ring’s integration (e.g., triplet for CH₂ groups) and nitrile resonance (δ ~110–120 ppm in ¹³C). Compare with isonicotinonitrile derivatives .
- X-ray crystallography : Resolve structural ambiguities (e.g., azetidine ring conformation) by growing single crystals via slow evaporation in methanol/water mixtures (3:1 v/v) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian DFT) .
- IR spectroscopy : Identify nitrile stretches (~2220–2260 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How does the azetidine ring influence the electronic properties and reactivity of isonicotinonitrile in metal coordination complexes?
Methodological Answer: The azetidine’s oxygen atom acts as a weak Lewis base, enabling dual coordination modes (via nitrile and ether oxygen). For example:
- Electronic effects : The electron-donating azetidine-O increases electron density on the pyridine ring, lowering reduction potentials (e.g., cyclic voltammetry shows shifts from −1.75 V to −1.60 V vs. SCE) .
- Steric effects : The constrained azetidine ring limits ligand flexibility, favoring octahedral geometries in complexes (e.g., Cd(II) complexes with selenocyanate bridges ).
To study this, perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and compare with experimental UV-Vis spectra.
Q. What strategies can resolve contradictions in reported reaction yields when using this compound as a ligand in catalytic systems?
Methodological Answer: Yield discrepancies often arise from competing coordination modes or solvent effects. Mitigation strategies include:
- Condition screening : Test solvents with varying polarity (e.g., THF vs. DMSO) to modulate ligand binding strength .
- Catalyst optimization : Use Ir(ppy)₃ for photoredox reactions, as its reduction potential (−1.73 V vs. SCE) aligns with nitrile activation .
- In-situ monitoring : Employ stopped-flow UV-Vis spectroscopy to track intermediate formation and adjust stoichiometry dynamically.
- Computational modeling : Simulate transition states (e.g., Gaussian or ORCA) to identify steric bottlenecks in ligand-metal interactions .
Q. How can researchers address conflicting data on the thermal stability of this compound derivatives?
Methodological Answer: Contradictions may stem from polymorphic forms or decomposition pathways. Systematic approaches include:
- Thermogravimetric analysis (TGA) : Compare weight loss profiles under inert vs. oxidative atmospheres.
- DSC studies : Identify phase transitions (e.g., melting points) and correlate with crystallographic data .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
Cross-reference with structurally similar compounds (e.g., 3-methoxyisonicotinonitrile) to predict degradation products .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid latex due to nitrile incompatibility .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols. Install HEPA filters if recrystallizing .
- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis .
Note : While carcinogenicity data for this compound is lacking, treat it as a potential hazard based on structural analogs (e.g., IARC Class 2B for 4-cyanopyridine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
